molecular formula C12H22NaO35S8 B014747 Sucrose octasulfate sodium salt CAS No. 74135-10-7

Sucrose octasulfate sodium salt

Cat. No.: B014747
CAS No.: 74135-10-7
M. Wt: 1005.8 g/mol
InChI Key: HQVNSDSSDOHJPU-AKSHDPDZSA-N
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Description

Gadofosveset trisodium is a gadolinium-based contrast agent used in magnetic resonance angiography. It is particularly effective in imaging blood vessels, allowing for the clear visualization of the vascular system. This compound is used to diagnose various cardiovascular conditions, including aortoiliac occlusive disease in adults with peripheral vascular disease .

Scientific Research Applications

Gadofosveset trisodium is extensively used in medical imaging, particularly in magnetic resonance angiography. Its ability to bind to serum albumin and remain in the bloodstream for extended periods makes it ideal for high-resolution imaging of blood vessels. This compound has been used to evaluate various vascular diseases, including aortoiliac occlusive disease, and to assess the functionality of the vascular system. Additionally, it has applications in research studies focused on improving imaging techniques and developing new diagnostic tools .

Mechanism of Action

Future Directions

Sucrose octasulfate dressing significantly improved wound closure of neuro-ischaemic diabetic foot ulcers without affecting safety after 20 weeks of treatment along with standard care . These findings support the use of sucrose octasulfate dressing as a local treatment for neuro-ischemia diabetic foot ulcers . More research is needed to further understand the potential applications of sucrose octasulfate sodium salt.

Biochemical Analysis

Biochemical Properties

It is known that the compound has been used clinically for the prevention of gastrointestinal ulcers and has demonstrated cytoprotective effects .

Cellular Effects

Sucrose octasulfate sodium salt has been shown to have a protective effect on the oesophageal mucosal epithelium in reflux oesophagitis . It has also been used in the treatment of gastric and duodenal ulcers due to its protective gel-forming ability .

Molecular Mechanism

It is known that under acidic conditions, sucralfate, a complex salt composed of aluminium hydroxide and this compound, polymerizes to a viscous adhesive gel, which adheres to inflammatory sites and creates a strong protective gel layer against pepsin, acid, and bile acid .

Temporal Effects in Laboratory Settings

It has been observed that the compound is absorbed when administered orally . The recovery of radioactivity was greater for the endothelium than for plasma, indicating that this compound is absorbed and distributed within the body over time .

Dosage Effects in Animal Models

It has been observed that this compound and sucralfate were administered to oesophagitis-induced rats, and the ulcer lesion size was macroscopically examined and scored . Both this compound and sucralfate improved the pathology scores in a dose-dependent manner .

Metabolic Pathways

It is known that the compound is used clinically to prevent ulcers .

Transport and Distribution

It has been observed that sodium SOS is absorbed when administered orally .

Subcellular Localization

It is known that the compound is used clinically to prevent ulcers .

Preparation Methods

The synthesis of Gadofosveset trisodium involves the complexation of gadolinium with a ligand that includes a diphenylcyclohexylphosphate group. The synthetic route typically involves multiple steps, including the preparation of the ligand, followed by its reaction with gadolinium chloride under controlled conditions. Industrial production methods focus on ensuring high purity and stability of the final product, often involving rigorous purification steps and quality control measures .

Chemical Reactions Analysis

Gadofosveset trisodium primarily undergoes complexation reactions. It binds reversibly to endogenous serum albumin, which increases its intravascular retention time. The compound does not typically undergo oxidation or reduction reactions under physiological conditions. The major product formed from its interaction with serum albumin is a stable complex that enhances magnetic resonance imaging signals .

Comparison with Similar Compounds

Gadofosveset trisodium is unique among gadolinium-based contrast agents due to its ability to bind to serum albumin, which prolongs its intravascular retention time. Similar compounds include gadopentetate dimeglumine and gadoxetate disodium, which are also used as contrast agents in magnetic resonance imaging. these compounds do not bind to serum albumin and therefore have shorter intravascular retention times. Another similar compound is ferumoxytol, an iron-based contrast agent that has been shown to potentially be superior to Gadofosveset trisodium for certain imaging applications .

Properties

{ "Design of the Synthesis Pathway": "Sucrose octasulfate sodium salt can be synthesized by sulfonation of sucrose followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Sucrose", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Sucrose is dissolved in water to form a solution.", "Sulfuric acid is added dropwise to the sucrose solution with constant stirring.", "The reaction mixture is heated to 80-90°C for several hours to complete the sulfonation reaction.", "The reaction mixture is then cooled and neutralized with sodium hydroxide solution.", "The resulting solution is filtered to remove any insoluble impurities.", "The filtrate is then concentrated under reduced pressure to obtain the crude product.", "The crude product is purified by recrystallization from water to obtain pure Sucrose octasulfate sodium salt." ] }

CAS No.

74135-10-7

Molecular Formula

C12H22NaO35S8

Molecular Weight

1005.8 g/mol

IUPAC Name

octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate

InChI

InChI=1S/C12H22O35S8.Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1

InChI Key

HQVNSDSSDOHJPU-AKSHDPDZSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na]

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na]

Synonyms

1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4,6-Tetrakis(hydrogen sulfate) Sodium Salt;  Sodium Sucrose Octasulfate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sucrose octasulfate sodium salt
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